molecular formula C28H27FN6O2 B2551648 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 886910-85-6

8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2551648
CAS No.: 886910-85-6
M. Wt: 498.562
InChI Key: IBSMNOAPDKSDRO-UHFFFAOYSA-N
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Description

8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C28H27FN6O2 and its molecular weight is 498.562. The purity is usually 95%.
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Biological Activity

The compound 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione (CAS Number: 898464-38-5) is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H29FN6O2C_{26}H_{29}FN_{6}O_{2} with a molecular weight of 476.5 g/mol. The structure features a piperazine ring and a naphthalene moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC26H29FN6O2C_{26}H_{29}FN_{6}O_{2}
Molecular Weight476.5 g/mol
CAS Number898464-38-5

Research indicates that compounds containing piperazine and purine structures often interact with various biological targets, including enzymes and receptors involved in neurotransmission and cell signaling pathways.

Inhibition of Nucleoside Transporters

One significant area of research involves the compound's interaction with equilibrative nucleoside transporters (ENTs) . These transporters play a crucial role in nucleotide synthesis and the regulation of adenosine functions, which are vital in cancer therapies. A study demonstrated that derivatives similar to this compound exhibited selective inhibition of ENT2 over ENT1, suggesting potential therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the 2-fluorobenzyl group enhances lipophilicity and may improve binding affinity to target proteins.

Key Findings from SAR Studies

  • Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance the potency of piperazine derivatives by increasing their metabolic stability and bioavailability.
  • Naphthalene Moiety : The naphthalene component contributes to π–π stacking interactions with aromatic amino acids in the binding site of target proteins, enhancing binding affinity.

In Vitro Studies

In vitro studies have highlighted the compound's ability to inhibit specific enzymes such as tyrosinase , which is involved in melanin production. Compounds structurally related to this purine derivative displayed competitive inhibition with IC50 values significantly lower than standard inhibitors .

CompoundIC50 (μM)Reference
8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-naphthalen-1-ylmethyl purine0.18
Kojic Acid17.76

Case Studies

A notable case study investigated the antimelanogenic effects of related piperazine compounds on B16F10 melanoma cells. The study reported that these compounds inhibited melanin synthesis without causing cytotoxicity, indicating their potential as therapeutic agents for skin disorders .

Properties

CAS No.

886910-85-6

Molecular Formula

C28H27FN6O2

Molecular Weight

498.562

IUPAC Name

8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C28H27FN6O2/c1-32-25-24(26(36)31-28(32)37)35(18-20-10-6-9-19-7-2-4-11-22(19)20)27(30-25)34-15-13-33(14-16-34)17-21-8-3-5-12-23(21)29/h2-12H,13-18H2,1H3,(H,31,36,37)

InChI Key

IBSMNOAPDKSDRO-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4F)CC5=CC=CC6=CC=CC=C65

solubility

not available

Origin of Product

United States

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